1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
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Overview
Description
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is a complex organic compound characterized by its unique bicyclic structure and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic core. This is followed by the introduction of hydroxyl groups through selective oxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- involves its interaction with specific molecular targets. The hydroxyl groups and the bicyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,8S,9R,12E)-8,9,16,18-tetrahydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-12,14,16,18-tetraen-2-one
- 15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione
Uniqueness
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- is a complex organic compound notable for its unique structural features that include multiple hydroxyl groups and a benzoxacyclotetradecin core. This compound has garnered attention in various biological studies due to its potential therapeutic properties and interactions with biomolecules.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- Benzoxacyclotetradecin core : A bicyclic structure that contributes to its biological activity.
- Hydroxyl groups : These functional groups are critical for its interaction with biological targets.
The biological activity of 1H-2-Benzoxacyclotetradecin-1-one is attributed to its ability to interact with various molecular targets. The hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.
Therapeutic Potential
Research indicates that this compound possesses several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating inflammatory pathways.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Assays : Research demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For example:
- Cell Line A: IC50 = 15 µM
- Cell Line B: IC50 = 20 µM
- Anti-inflammatory Activity : In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in activated macrophages.
In Vivo Studies
Animal models have been utilized to assess the therapeutic effects:
- Tumor Growth Inhibition : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
Study Type | Model | Result |
---|---|---|
In Vitro | Cancer Cells | IC50 values ranging from 15-20 µM |
In Vivo | Murine Model | Tumor size reduction by 30% |
Safety and Toxicology
The safety profile of 1H-2-Benzoxacyclotetradecin-1-one has been evaluated in preliminary toxicological studies. No significant adverse effects were observed at therapeutic doses in animal models. Further comprehensive toxicological assessments are necessary to establish safety for human applications.
Properties
IUPAC Name |
(4S,8R,12Z)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3-/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-DJAXHYAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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